N-(4-fluorobenzyl)thiourea contains a thiourea scaffold, which is known for its ability to inhibit enzymes and disrupt various biological processes []. Research into other thiourea derivatives suggests potential applications in areas like:
The presence of a fluorine atom on the benzyl ring can alter the molecule's physical and chemical properties. Fluorine substitution can sometimes influence binding affinity to biological targets [].
N-(4-fluorobenzyl)thiourea is an organic compound characterized by the presence of a thiourea functional group attached to a 4-fluorobenzyl moiety. Its molecular formula is C₇H₈FN₂S, and it features a sulfur atom bonded to a nitrogen atom, which is further connected to a 4-fluorobenzyl group. The fluorine atom enhances the compound's electronic properties, making it of interest in various chemical and biological applications.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
N-(4-fluorobenzyl)thiourea and its derivatives have shown significant biological activities. Notably, some derivatives have been investigated for their anticancer properties. For instance, N-benzoyl-N'-(4-fluorophenyl)thiourea has been reported to inhibit Sirtuin1 enzyme activity, which plays a crucial role in cancer cell regulation by affecting the p53 gene responsible for cell cycle control . Additionally, thiourea derivatives are known to exhibit antioxidant properties, which may contribute to their therapeutic potential.
The synthesis of N-(4-fluorobenzyl)thiourea typically involves the reaction of 4-fluorobenzylamine with thiophosgene or isothiocyanates. The general procedure includes:
This reaction is usually conducted in an organic solvent such as dichloromethane at controlled temperatures to optimize yield and purity .
N-(4-fluorobenzyl)thiourea has several applications across different fields:
Interaction studies involving N-(4-fluorobenzyl)thiourea focus on its biochemical pathways and mechanisms of action. For example, molecular docking studies have been conducted to predict how this compound interacts with target enzymes like Sirtuin1. These studies provide insights into its pharmacokinetic properties and potential toxicity profiles . Additionally, understanding its interactions with metal ions can lead to the development of new coordination compounds with unique properties.
Several compounds share structural similarities with N-(4-fluorobenzyl)thiourea. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| N,N'-Bis(4-chlorophenyl)thiourea | Contains chlorine instead of fluorine; similar reactivity. |
| N,N'-Bis(4-bromophenyl)thiourea | Bromine substituent; affects electronic properties differently. |
| N,N'-Bis(4-methylphenyl)thiourea | Methyl groups replace halogens; impacts lipophilicity. |
Uniqueness: N-(4-fluorobenzyl)thiourea stands out due to the presence of fluorine atoms, which enhance its stability and lipophilicity compared to its chlorinated or brominated counterparts. This unique property may influence its efficacy in biological systems and its interaction with various targets .
N-(4-fluorobenzyl)thiourea exhibits well-defined fundamental physical constants that characterize its molecular structure and chemical identity [1] [2]. The compound possesses a molecular formula of C8H9FN2S with a molecular weight of 184.23 grams per mole [3] [1]. The chemical structure features a thiourea functional group (-NH-CS-NH2) attached to a 4-fluorobenzyl moiety, creating a stable organic framework [4].
The compound's Chemical Abstracts Service registry number is 405-74-3, which serves as its unique identifier in chemical databases [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (4-fluorophenyl)methylthiourea, reflecting its systematic nomenclature [1] [4]. The compound exists as a single covalently-bonded unit with no defined stereochemical centers, simplifying its structural characterization [5].
Table 1: Fundamental Physical Constants of N-(4-fluorobenzyl)thiourea
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9FN2S | [1] [2] |
| Molecular Weight | 184.23 g/mol | [3] [1] |
| CAS Registry Number | 405-74-3 | [1] [2] |
| IUPAC Name | (4-fluorophenyl)methylthiourea | [1] [4] |
| Heavy Atom Count | 12 | [6] |
| Formal Charge | 0 | [6] |
The crystallographic properties of N-(4-fluorobenzyl)thiourea are closely related to those of similar thiourea derivatives, particularly (4-fluorophenyl)thiourea, which has been extensively characterized through X-ray crystallography [7] [8]. Related fluorophenylthiourea compounds crystallize in the monoclinic space group P21/c with specific unit cell parameters [7]. The crystallographic analysis of (4-fluorophenyl)thiourea reveals unit cell dimensions of a = 9.1384 ± 0.0008 Å, b = 8.4338 ± 0.0007 Å, c = 10.5334 ± 0.0009 Å, with β = 109.796 ± 0.002° [7].
The solid-state behavior of thiourea derivatives is characterized by extensive intermolecular hydrogen bonding networks [8]. In crystal structures of related compounds, thiourea molecules are linked by intermolecular N-H···S hydrogen bonds and can form additional N-H···N interactions with other molecular components [8]. The thiourea moiety typically adopts a planar configuration, with the N2CS unit being nearly perpendicular to associated aromatic rings, subtending angles ranging from 76.53° to 85.25° [8].
The cell volume for related structures is approximately 763.85 ± 0.11 ų at 120 K, with diffraction studies typically conducted using molybdenum Kα radiation (λ = 0.71073 Å) [7]. The crystal packing is stabilized by hydrogen bonding interactions and weak π-π stacking between aromatic rings [8].
The Nuclear Magnetic Resonance spectroscopic profile of N-(4-fluorobenzyl)thiourea provides detailed structural information about the compound's molecular framework [9] [10]. In proton Nuclear Magnetic Resonance spectroscopy, the compound exhibits characteristic resonances for the fluorobenzyl group, with aromatic protons appearing between 7.0 and 7.5 parts per million [9] [11]. The 4-fluorobenzyl protons typically display a doublet pattern due to coupling with the fluorine atom [9] [11].
The thiourea nitrogen-hydrogen protons appear as broad signals around 5-7 parts per million, reflecting their involvement in hydrogen bonding and potential tautomeric equilibria [12] [13]. The methylene bridge connecting the benzyl group to the thiourea moiety appears as a singlet around 4.3-4.5 parts per million [9]. The chemical shifts and coupling patterns are consistent with the proposed molecular structure and confirm the presence of the 4-fluorobenzyl substituent [9] [10].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the fluorine atom on the benzene ring typically resonating around -113 to -117 parts per million relative to trichlorofluoromethane [14] [9] [10]. This chemical shift is characteristic of aromatic fluorine atoms and confirms the para-substitution pattern on the benzyl ring [14] [15].
Table 2: Nuclear Magnetic Resonance Chemical Shifts for N-(4-fluorobenzyl)thiourea
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | 7.0-7.5 | multiplet | Aromatic protons |
| 1H | 4.3-4.5 | singlet | CH2 bridge |
| 1H | 5-7 | broad | NH protons |
| 19F | -113 to -117 | singlet | Aromatic fluorine |
The infrared absorption patterns of N-(4-fluorobenzyl)thiourea reflect the characteristic vibrational modes of its functional groups [16] [17] [18]. The thiourea moiety exhibits distinctive absorption bands that are fundamental to its spectroscopic identification [17] [19]. The nitrogen-hydrogen stretching vibrations appear as multiple bands in the region of 3200-3400 wavenumbers, indicating the presence of both primary and secondary amine functionalities within the thiourea group [16] [18].
The carbon-sulfur stretching frequency, which is characteristic of the thiourea functional group, appears in the range of 1000-1200 wavenumbers [17] [19]. This vibration is often coupled with other molecular motions, leading to complex absorption patterns [19]. The presence of the fluorobenzyl group contributes additional characteristic absorptions, including carbon-fluorine stretching modes around 1200-1300 wavenumbers [16] [20].
Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400-1600 wavenumbers, reflecting the benzene ring structure [16] [18]. The compound also exhibits characteristic bending vibrations of the thiourea nitrogen-hydrogen groups around 1500-1600 wavenumbers [18] [19].
Table 3: Characteristic Infrared Absorption Bands for N-(4-fluorobenzyl)thiourea
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3400 | N-H stretching | Strong |
| 1400-1600 | Aromatic C=C stretching | Medium |
| 1200-1300 | C-F stretching | Medium |
| 1000-1200 | C=S stretching | Strong |
| 700-900 | N-H bending | Medium |
The ultraviolet-visible spectroscopy of N-(4-fluorobenzyl)thiourea is dominated by electronic transitions associated with the aromatic fluorobenzyl group and the thiourea chromophore [21] [22]. The compound exhibits characteristic absorption bands in the ultraviolet region, primarily arising from π-π* transitions within the aromatic system [21]. The presence of the fluorine substituent on the benzyl ring influences the electronic properties and can cause shifts in the absorption maxima compared to unsubstituted analogs [22].
The thiourea functional group contributes to the ultraviolet absorption profile through n-π* transitions involving the sulfur and nitrogen atoms [22]. These transitions typically occur at longer wavelengths than the aromatic π-π* transitions and may extend into the near-ultraviolet region [21] [22]. The compound's absorption characteristics make it suitable for detection and quantification using ultraviolet-visible spectrophotometry [22].
Mass spectrometric analysis of N-(4-fluorobenzyl)thiourea provides definitive molecular weight confirmation and structural information through fragmentation patterns [6] [20]. The molecular ion peak appears at mass-to-charge ratio 184, corresponding to the intact molecular weight [6] [1]. The compound exhibits characteristic fragmentation patterns that reflect the loss of specific molecular fragments under electron impact conditions [20].
Table 4: Mass Spectrometric Data for N-(4-fluorobenzyl)thiourea
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.05432 | 135.1 |
| [M+Na]⁺ | 207.03626 | 142.4 |
| [M-H]⁻ | 183.03976 | 137.2 |
| [M]⁺ | 184.04649 | 132.1 |
The melting point of N-(4-fluorobenzyl)thiourea has been determined to be in the range of 158-162°C, representing a critical thermodynamic parameter for compound identification and purity assessment [23] [24] [25]. This melting point range is consistent with similar thiourea derivatives and reflects the compound's thermal stability and intermolecular interactions [26] [24]. The melting behavior is influenced by hydrogen bonding networks within the crystal structure and the presence of the fluorobenzyl substituent [25].
Comparative analysis with related compounds shows that N-(4-fluorophenyl)thiourea has a melting point of 162-167°C, indicating that the benzyl methylene bridge slightly lowers the melting point compared to direct phenyl attachment [23] [26] [24]. The melting point determination provides important information for compound purification and quality control procedures [25].
The boiling point of N-(4-fluorobenzyl)thiourea has been determined to be 306.7°C at standard atmospheric pressure (760 mmHg), representing a significant thermodynamic property for understanding the compound's volatility and thermal behavior [3]. This relatively high boiling point reflects the compound's molecular weight and intermolecular hydrogen bonding capabilities [3]. The boiling point data is particularly valuable for distillation procedures and thermal stability assessments [3].
Predicted values for related compounds suggest boiling points in similar ranges, with variations depending on the specific substitution patterns and molecular structures [23] [3]. The boiling point of 306.7°C indicates that the compound has relatively low volatility at room temperature and requires significant thermal energy for vaporization [3].
N-(4-fluorobenzyl)thiourea exhibits a complex electronic structure characterized by the interplay between the thiourea functional group and the fluorobenzyl substituent. The compound possesses a molecular formula of C₈H₉FN₂S with a molecular weight of 184.23 grams per mole [2]. The chemical structure features a thiourea functional group (-NH-CS-NH₂) attached to a 4-fluorobenzyl moiety, creating a stable organic framework .
The electronic structure is dominated by the thiourea core, which adopts a planar configuration with the N₂CS unit being nearly perpendicular to the aromatic ring. Crystallographic studies of related fluorophenylthiourea compounds reveal that the thiourea moiety typically subtends angles ranging from 76.53° to 85.25° with respect to the benzene ring [3]. This geometric arrangement facilitates optimal orbital overlap and stabilizes the molecular structure through resonance interactions [4].
The presence of the fluorine atom significantly influences the electronic properties of the compound. The electron-withdrawing nature of fluorine enhances the electrophilicity of the benzyl carbon while simultaneously affecting the electron density distribution throughout the aromatic system [5] . This electronic modulation creates a system where the thiourea group can participate in both nucleophilic and electrophilic interactions depending on the reaction conditions [7].
Table 1: Fundamental Molecular Properties of N-(4-fluorobenzyl)thiourea
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉FN₂S |
| Molecular Weight | 184.23 g/mol |
| CAS Registry Number | 405-74-3 |
| IUPAC Name | (4-fluorophenyl)methylthiourea |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
The carbon-sulfur bond in the thiourea group exhibits partial double-bond character due to resonance stabilization, with the C=S bond distance typically measuring 1.71 Å [4]. This bonding pattern contributes to the compound's stability and reactivity profile, particularly in coordination chemistry applications [8].
The acid-base properties of N-(4-fluorobenzyl)thiourea are governed by the thiourea functional group, which exhibits both basic and acidic characteristics. The compound demonstrates a pKa value of approximately 14.13±0.70, indicating its behavior as a weak acid under strongly basic conditions [2]. This value is consistent with the general pKa range for thiourea derivatives, which typically exhibit pKa values around 21.0 for the parent thiourea molecule [7].
The thiourea group exists in two tautomeric forms: the predominant thione form and the less stable thiol form. The equilibrium constant for this tautomerization has been calculated as Keq = 1.04×10⁻³, with the thione form being significantly more stable in aqueous solutions [4]. This tautomeric equilibrium directly influences the compound's acid-base behavior and its interaction with various chemical species [9].
Under acidic conditions, the thiourea nitrogen atoms can undergo protonation, leading to the formation of cationic species. The electron-withdrawing effect of the 4-fluorobenzyl group enhances the acidity of the thiourea protons, making them more susceptible to deprotonation under mildly basic conditions [10]. This property is particularly important in coordination chemistry, where deprotonation often precedes metal complex formation [11].
The compound's acid-base behavior is also influenced by hydrogen bonding interactions. The thiourea group can act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that stabilize both the neutral and ionic forms of the molecule [7]. These interactions are crucial for understanding the compound's behavior in various solvent systems and its potential applications in organocatalysis [7].
N-(4-fluorobenzyl)thiourea exhibits distinctive redox properties primarily centered around the sulfur atom of the thiourea group. The electrochemical oxidation of thiourea derivatives proceeds through a complex mechanism involving one-electron transfer processes [9] [12]. The compound demonstrates irreversible oxidation behavior, with the oxidation potential influenced by the electron-withdrawing effect of the fluorine substituent .
Under acidic and neutral conditions, the oxidation of thiourea derivatives proceeds via a slow one-electron transfer reaction producing radical intermediates [9]. The electrochemical studies reveal that the oxidation process involves multiple steps, with the formation of disulfide bonds and subsequent decomposition products [12]. The presence of the 4-fluorobenzyl group modulates these redox processes by stabilizing certain intermediates and affecting the overall electron transfer kinetics [14].
The compound's redox behavior is pH-dependent, with significant changes observed in the voltammetric response as the solution pH varies. At higher pH values, the oxidation mechanism shifts from one-electron to two-electron processes, leading to the formation of different oxidation products [9]. This pH sensitivity makes the compound potentially useful in pH-responsive electrochemical applications [15].
Cyclic voltammetry studies of related fluorinated thiourea compounds reveal reduction peaks for the fluorobenzyl group at potentials ranging from -0.8 to -1.2 V versus Ag/AgCl, while oxidation of the thiourea sulfur occurs at more positive potentials . These redox properties are essential for understanding the compound's behavior in electron transfer reactions and its potential applications in electrochemical sensing [16].
The reactivity profile of N-(4-fluorobenzyl)thiourea is characterized by its dual nature as both a nucleophile and an electrophile, depending on the reaction conditions and the specific reactive site involved. The thiourea group acts as a nucleophile through its sulfur atom, which possesses high electron density and polarizability [17]. This nucleophilic character enables the compound to participate in various substitution and addition reactions .
The sulfur atom's large size and reduced electronegativity compared to oxygen result in enhanced nucleophilicity and reactivity [17]. The thiourea group can undergo nucleophilic attack on electrophilic centers, such as metal ions or electron-deficient carbon atoms. This reactivity is particularly evident in coordination chemistry, where the sulfur atom serves as a primary coordination site [11] [8].
The aromatic ring system can undergo both electrophilic and nucleophilic substitution reactions, with the fluorine substituent directing the reactivity pattern . The electron-withdrawing effect of fluorine deactivates the aromatic ring toward electrophilic aromatic substitution while potentially activating it toward nucleophilic aromatic substitution under appropriate conditions [18].
The compound's reactivity is also influenced by the formation of hydrogen bonds, which can either enhance or inhibit certain reaction pathways. The thiourea group's ability to form multiple hydrogen bonds makes it an effective organocatalyst in various transformations, particularly those involving carbonyl compounds and other hydrogen bond acceptors [7].
N-(4-fluorobenzyl)thiourea exhibits extensive hydrogen bonding capabilities that significantly influence its chemical behavior and crystal structure. The thiourea group contains two NH protons that can act as hydrogen bond donors, while the sulfur atom can serve as a hydrogen bond acceptor [7]. This dual functionality enables the formation of complex hydrogen-bonded networks in both solid and solution phases [3].
In crystalline state, the compound forms intermolecular hydrogen bonds through N-H···S and N-H···F interactions, creating chain-like structures that contribute to crystal stability [19] [3]. The hydrogen bonding pattern is further complicated by the presence of the fluorine atom, which can participate in weak C-H···F interactions that provide additional stabilization [20].
Table 2: Nuclear Magnetic Resonance Chemical Shifts for N-(4-fluorobenzyl)thiourea
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.0-7.5 | multiplet | Aromatic protons |
| ¹H | 4.3-4.5 | singlet | CH₂ bridge |
| ¹H | 5-7 | broad | NH protons |
| ¹⁹F | -113 to -117 | singlet | Aromatic fluorine |
The hydrogen bonding capabilities of the compound are essential for its function as an organocatalyst. The thiourea group can simultaneously bind to substrates through multiple hydrogen bonds, providing both activation and stereochemical control in catalytic reactions [7]. This property is particularly important in asymmetric synthesis, where the compound can induce chirality through specific hydrogen bonding interactions [21].
The compound's hydrogen bonding network also affects its solubility and stability in different solvents. The ability to form hydrogen bonds with protic solvents influences its solubility profile and can affect reaction rates and selectivity in various chemical transformations [10].
N-(4-fluorobenzyl)thiourea demonstrates significant coordination capabilities with various metal centers, primarily through its sulfur and nitrogen atoms. The thiourea group acts as a bidentate ligand, coordinating to metal ions through both the sulfur atom and one of the nitrogen atoms [22] [11]. This coordination mode is particularly prevalent in complexes with transition metals such as copper, nickel, and platinum [11] [8].
The coordination behavior is influenced by the electronic properties of the fluorobenzyl substituent, which can affect the electron density on the coordinating atoms and thereby influence the stability and geometry of the resulting complexes [22]. Metal complexes of N-(4-fluorobenzyl)thiourea derivatives typically exhibit square-planar or tetrahedral geometries, depending on the metal center and the coordination environment [11].
Studies on related fluorinated thiourea compounds reveal that the complexes often exhibit enhanced biological activity compared to the free ligands [8]. The coordination to metal centers can modulate the compound's reactivity and introduce new properties such as catalytic activity or antimicrobial effects [11].
The coordination chemistry is also influenced by the pH of the solution, as deprotonation of the thiourea group can occur upon complexation, leading to anionic ligands that form more stable complexes [11]. This pH-dependent coordination behavior is important for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry [8].
The photochemical behavior of N-(4-fluorobenzyl)thiourea is characterized by its susceptibility to photodegradation and its potential participation in photocatalytic processes. The compound exhibits photoreactivity primarily through the aromatic chromophore and the thiourea functional group [23] [24]. Under UV irradiation, the compound can undergo various photochemical transformations, including photoisomerization and photodegradation [25].
The presence of the fluorine substituent influences the compound's photochemical properties by affecting the electronic absorption spectrum and the stability of photogenerated intermediates [23]. The electron-withdrawing nature of fluorine can stabilize certain photochemical products while destabilizing others, leading to specific photodegradation pathways [24].
Photodegradation studies of thiourea derivatives reveal that the degradation rate is influenced by the presence of metal ions, with Cu(II) and Fe(III) ions significantly accelerating the photodegradation process [25]. This catalytic photodegradation follows complex mechanisms involving radical intermediates and can lead to the formation of various sulfur-containing products [25].
The compound's photochemical properties are also relevant to its environmental fate and behavior. Under natural sunlight conditions, the compound may undergo photodegradation, leading to the formation of smaller fragments and potentially affecting its persistence in environmental systems [26].
The thermal decomposition of N-(4-fluorobenzyl)thiourea follows complex mechanisms that are characteristic of thiourea derivatives. The decomposition process occurs in multiple stages, with distinct temperature ranges corresponding to different decomposition pathways [27] [28]. The initial decomposition typically begins around 171.2°C, with peak decomposition occurring at approximately 180.2°C [29].
Table 3: Characteristic Infrared Absorption Bands for N-(4-fluorobenzyl)thiourea
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3400 | N-H stretching | Strong |
| 1400-1600 | Aromatic C=C stretching | Medium |
| 1200-1300 | C-F stretching | Medium |
| 1000-1200 | C=S stretching | Strong |
| 700-900 | N-H bending | Medium |
The thermal decomposition mechanism involves the initial isomerization of thiourea to carbamimidothioic acid intermediates, which subsequently decompose to form various products including ammonia, isothiocyanic acid, hydrogen sulfide, and carbon disulfide [30] [31]. The decomposition kinetics follow the Johnson-Mehl-Avrami equation, indicating a complex nucleation and growth mechanism [28].
Table 4: Thermal Decomposition Stages of Thiourea Derivatives
| Temperature Range (°C) | Peak Temperature (°C) | Process | Products |
|---|---|---|---|
| 171.2-187.5 | 180.2 | First decomposition | NH₃, HNCS |
| 187.5-246.2 | 222.1 | Second decomposition | CS₂, NH₃ |
| >246.2 | Variable | Complete decomposition | Various sulfur compounds |
The presence of the fluorobenzyl group affects the thermal stability by providing additional stabilization through aromatic interactions and potentially altering the decomposition pathways [27]. The decomposition products include both gaseous species and solid residues, with the product distribution being dependent on the decomposition temperature and atmosphere [32].